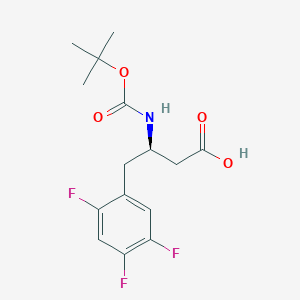

Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid

Description

Properties

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(2,4,5-trifluorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3NO4/c1-15(2,3)23-14(22)19-9(6-13(20)21)4-8-5-11(17)12(18)7-10(8)16/h5,7,9H,4,6H2,1-3H3,(H,19,22)(H,20,21)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUAXCHGULMWHIO-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1F)F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428050 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486460-00-8 | |

| Record name | N-Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0486460008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.218.635 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butyric acid, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S9NWB23QS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with dissolving the starting material, compound I [(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid], in water alongside an inorganic base such as sodium hydroxide. Compound II (Boc₂O) is dissolved in a water-immiscible solvent—commonly toluene, methyl tert-butyl ether, or isopropyl acetate—and added to the aqueous phase. The reaction proceeds via nucleophilic acyl substitution, where the amino group attacks Boc₂O, forming the protected derivative.

Key parameters include:

Solvent and Base Optimization

Toluene outperforms dichloromethane and tetrahydrofuran (THF) in minimizing condensation impurities (e.g., impurity A, a dimeric byproduct). Sodium hydroxide achieves higher yields (≥95%) compared to potassium carbonate or bicarbonate. The biphasic system facilitates easy separation, reducing post-reaction purification demands.

Table 1: Comparative Performance of Solvents in Boc Protection

| Solvent | Impurity A (%) | Yield (%) | Purity (%) |

|---|---|---|---|

| Toluene | <0.2 | 96 | 99.5 |

| Dichloromethane | 2.1 | 88 | 97.0 |

| THF | 1.8 | 90 | 97.5 |

Oxidative Reaction Conditions for Rapid Synthesis

An alternative route employs oxidative reagents to streamline the protection process. As reported by ChemicalBook, sodium hypochlorite (NaClO) and sodium chlorite (NaClO₂) in a phosphate-buffered acetonitrile/water mixture achieve a 98% yield within 20 minutes at 38°C.

Reaction Dynamics

This method leverages the oxidative strength of NaClO/NaClO₂ to accelerate Boc group incorporation. The buffered system (disodium hydrogenphosphate/sodium dihydrogenphosphate) maintains a stable pH, preventing racemization.

Key Advantages:

-

Speed : 20-minute reaction time vs. 10 hours in conventional methods.

-

High Yield : 98% isolated yield.

-

Simplified Workup : Homogeneous conditions reduce solvent separation steps.

Industrial Scalability and Process Stability

The patent method’s biphasic system is preferred for large-scale production due to its reproducibility and minimal column chromatography requirements. A case study from Example 1 in CN112500316A demonstrates:

Comparative Analysis with Prior Art

Earlier methods using dichloromethane or THF required chromatographic purification, increasing costs and limiting throughput. For instance, patent CN102199102B reported 2.1% impurity A with dichloromethane, necessitating column cleanup.

Applications in Drug Synthesis

The compound’s role in sitagliptin phosphate synthesis underscores the need for high enantiomeric purity. Research from Uppsala University highlights its use in coupling reactions with azabicycloheptane intermediates to produce DPP-4 inhibitors. The Boc group’s stability under diverse conditions (e.g., BOP/DIPEA-mediated couplings) makes it indispensable for multi-step syntheses .

Chemical Reactions Analysis

Types of Reactions

Boc-®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid can undergo various chemical reactions, including:

Substitution Reactions: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Acidic Conditions: Used for deprotection of the Boc group.

Hydrogenation Catalysts: Used in the asymmetric hydrogenation step.

Major Products

The major products formed from these reactions include the free amine derivative and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Pharmaceutical Applications

Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to be used in the development of drugs that target specific biological pathways.

1.1. Synthesis of Dipeptidomimetics

One of the primary applications of this compound is in the synthesis of dipeptidomimetics. Dipeptidomimetics are compounds that mimic the structure and function of dipeptides but offer improved stability and bioavailability. The trifluorophenyl group enhances the lipophilicity and metabolic stability of these compounds, making them suitable candidates for drug development.

Case Study:

A study demonstrated the use of this compound in synthesizing a series of dipeptidomimetics that exhibited potent inhibitory activity against specific enzymes involved in metabolic disorders .

Biochemical Research

The compound is also utilized in biochemical research to study enzyme interactions and protein folding mechanisms. Its unique chemical properties allow researchers to investigate how modifications at specific sites can influence biological activity.

2.1. Enzyme Inhibition Studies

Research has shown that this compound can act as an inhibitor for certain enzymes related to metabolic pathways.

Data Table: Enzyme Inhibition Activity

Drug Formulation Development

In drug formulation development, this compound is evaluated for its solubility and stability under various conditions.

3.1. Solubility Studies

Studies indicate that the solubility of this compound increases with temperature, which is critical for formulating effective drug delivery systems.

Data Table: Solubility at Different Temperatures

| Temperature (°C) | Solubility (mg/mL) |

|---|---|

| 25 | 1.0 |

| 37 | 3.5 |

| 50 | 7.0 |

Toxicological Assessments

Toxicological studies are essential for understanding the safety profile of compounds before they are used in clinical settings.

4.1. Safety Profile Analysis

This compound has been evaluated for its toxicity levels in various biological systems.

Data Table: Toxicity Levels

Mechanism of Action

The mechanism of action of Boc-®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is primarily related to its role as an intermediate in drug synthesis. In the case of Sitagliptin, the compound contributes to the formation of the active pharmaceutical ingredient that inhibits the enzyme dipeptidyl peptidase-4 (DPP-4), thereby increasing insulin release and decreasing glucagon levels in the blood .

Comparison with Similar Compounds

A. Substituent Effects

- Fluorine Substitution: The 2,4,5-trifluorophenyl group in this compound enhances metabolic stability and binding affinity to DPP-4 compared to analogs with fewer fluorine atoms (e.g., A-1308’s 2,5-difluorophenyl) .

- Aromatic Ring Variations : Replacing trifluorophenyl with pyridyl (e.g., CAS 269396-66-9) introduces hydrogen-bonding capabilities but reduces lipophilicity (XLogP3: 2.7 vs. 2.1) .

B. Protecting Groups

C. Stereochemistry

- The (R)-configuration in this compound is critical for DPP-4 inhibition. The (S)-isomer (A-1248) shows reduced activity, highlighting the importance of chiral purity .

D. Impurities and Derivatives

- The hydrochloride salt (CAS 1204818-19-8) is a common impurity in sitagliptin batches, formed during Boc deprotection. Its presence >0.1% requires rigorous purification .

Solubility and Thermodynamics

- Solubility in THF/n-butanol mixtures correlates strongly with temperature (R² > 0.99), enabling scalable crystallization .

- Comparison with Analogs : The trifluorophenyl group reduces aqueous solubility compared to pyridyl derivatives but improves membrane permeability .

Biological Activity

Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid (Boc-R-TFBA) is a significant compound in pharmaceutical chemistry, primarily known for its role as an intermediate in the synthesis of sitagliptin, a widely used medication for managing type 2 diabetes. This article delves into the biological activity of Boc-R-TFBA, exploring its synthesis, pharmacological relevance, and implications in diabetes treatment.

Boc-R-TFBA has the following chemical properties:

- Empirical Formula : CHFNO

- Molecular Weight : 333.30 g/mol

- CAS Number : 486460-00-8

- Melting Point : 136-138 °C

- Solubility : Slightly soluble in chloroform, DMSO, ethyl acetate, and methanol .

The synthesis of Boc-R-TFBA involves several steps, including the preparation of a Wittig reagent and a Hoffmann rearrangement. A notable retrosynthetic analysis has shown that Boc-R-TFBA can be synthesized efficiently using commercially available starting materials while incorporating stereoselective techniques to achieve high yields and enantioselectivity .

Role in Diabetes Treatment

Boc-R-TFBA is a precursor in the synthesis of sitagliptin, which functions as a dipeptidyl peptidase IV (DPP-4) inhibitor. DPP-4 inhibitors are crucial in diabetes management as they enhance incretin levels, leading to increased insulin secretion and decreased glucagon release. This mechanism helps regulate blood glucose levels effectively .

Pharmacological Effects

Sitagliptin, derived from Boc-R-TFBA, has demonstrated significant hypoglycemic effects both as a monotherapy and in combination with other antidiabetic agents like metformin. Research indicates that sitagliptin is safe, well-tolerated, and associated with minimal adverse reactions . The following table summarizes the pharmacological effects associated with sitagliptin:

| Pharmacological Effect | Description |

|---|---|

| Incretin Enhancement | Increases levels of GLP-1 and GIP hormones |

| Insulin Secretion | Stimulates insulin release from pancreatic beta cells |

| Glucagon Suppression | Reduces glucagon levels from pancreatic alpha cells |

| Weight Neutrality | Minimal impact on weight gain compared to other antidiabetic medications |

Case Studies and Research Findings

Several studies have highlighted the efficacy of sitagliptin in clinical settings:

- Efficacy Study : A randomized controlled trial demonstrated that sitagliptin significantly reduced HbA1c levels in patients with type 2 diabetes over a 24-week period compared to placebo .

- Combination Therapy Study : Research showed that combining sitagliptin with metformin resulted in better glycemic control than either drug alone .

- Safety Profile Analysis : Long-term studies have indicated that sitagliptin maintains a favorable safety profile with low incidence rates of hypoglycemia and gastrointestinal side effects .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods to confirm enantiomeric purity and structural integrity of Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid?

- Methodology :

- Chiral Purity : High-performance liquid chromatography (HPLC) with chiral stationary phases is essential to verify enantiomeric excess (E.E. ≥99% as per synthetic batches) .

- Structural Confirmation : Use -NMR and -NMR to validate the tert-butoxycarbonyl (Boc) group and fluorophenyl substituents. Specific optical rotation ranges (+13.5° to +17.5°) should align with reported values for the (R)-enantiomer .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 333.30 (CHFNO) .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodology :

- Stepwise Synthesis : Starting from 2,4,5-trifluorophenylacetic acid, a five-step process includes condensation with 2,2-dimethyl-1,3-dioxane-4,6-dione, stereoselective amination, Boc protection, and acid hydrolysis. Yields >80% are achievable under optimized conditions .

- Chiral Resolution : Asymmetric hydrogenation or enzymatic resolution ensures retention of the (R)-configuration .

- Critical Parameters : Maintain inert atmospheres (N) during Boc protection to prevent side reactions .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology :

- Storage : Store at 2–8°C in desiccated conditions to avoid hydrolysis of the Boc group. Lyophilized powders remain stable for ≥3 years under these conditions .

- Handling : Use anhydrous solvents (e.g., DMF or DCM) for reactions to minimize decomposition. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound as a key intermediate in dipeptidyl peptidase-4 (DPP-4) inhibitor synthesis?

- Methodology :

- Coupling Reactions : The Boc-protected amino acid undergoes peptide coupling (e.g., with HATU/DIPEA) to bicyclic amines (e.g., 2-azabicyclo[2.2.1]heptane), forming the β-amino acid core of DPP-4 inhibitors like sitagliptin. The trifluorophenyl group enhances binding affinity to the S1 pocket of DPP-4 .

- Deprotection Strategy : TFA-mediated Boc removal in the final step preserves stereochemistry while generating the active pharmaceutical ingredient (API) .

Q. How can researchers resolve discrepancies in reported yields during the condensation step of 2,4,5-trifluorophenylacetic acid derivatives?

- Methodology :

- Reaction Optimization : Adjust stoichiometry of 2,2-dimethyl-1,3-dioxane-4,6-dione (1.2–1.5 equivalents) and reaction temperature (40–60°C) to balance reactivity and side-product formation .

- Analytical Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation (e.g., 3-oxo-4-(2,4,5-trifluorophenyl)butyric acid benzyl ester) and identify bottlenecks .

Q. What strategies improve enantiomeric excess (E.E.) in large-scale syntheses of this compound?

- Methodology :

- Catalyst Screening : Test chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation of α,β-unsaturated intermediates. E.E. >99.5% has been achieved with optimized ligand-metal ratios .

- Crystallization Techniques : Use solvent mixtures (e.g., ethanol/water) for diastereomeric salt resolution of racemic intermediates, enhancing E.E. to pharmacopeial standards .

Q. How do structural modifications of the Boc group impact the compound’s reactivity in downstream applications?

- Methodology :

- Comparative Studies : Substitute Boc with Fmoc or Cbz groups to evaluate coupling efficiency and deprotection kinetics. Boc is preferred for its balance of stability and mild deprotection conditions .

- Computational Modeling : Density functional theory (DFT) calculations predict steric and electronic effects of protecting groups on transition states during peptide bond formation .

Data Contradiction Analysis

Q. Why do reported melting points vary across literature sources (e.g., 146.87°C vs. broader ranges)?

- Resolution :

- Purity Factors : Variations arise from residual solvents (e.g., DCM) or hygroscopicity. Repurify via recrystallization (ethyl acetate/hexane) and confirm by DSC .

- Methodological Differences : Dynamic vs. static melting point apparatuses yield slight discrepancies. Standardize protocols using certified reference materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.